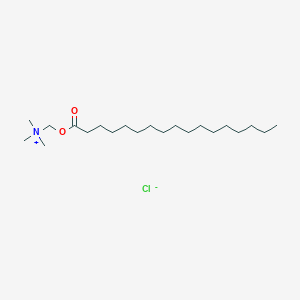
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride typically involves the reaction of heptadecanoic acid with N,N,N-trimethylmethanaminium chloride. The process generally includes:
Esterification: Heptadecanoic acid reacts with methanol in the presence of a strong acid catalyst to form methyl heptadecanoate.
Quaternization: Methyl heptadecanoate is then reacted with trimethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and quaternization processes. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to speed up the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The chloride ion can be substituted with other anions in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Silver nitrate (AgNO3) can be used to substitute the chloride ion with a nitrate ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology for cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mecanismo De Acción
The mechanism of action of (Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride involves its interaction with lipid bilayers in cell membranes. The hydrophobic tail inserts into the lipid bilayer, while the positively charged head interacts with the negatively charged phosphate groups of the lipids. This disrupts the membrane structure, leading to cell lysis or increased permeability.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with a shorter hydrophobic tail.
Stearyltrimethylammonium chloride (STAC): Similar structure but with an 18-carbon hydrophobic tail.
Uniqueness
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride is unique due to its specific chain length and the presence of the heptadecanoyloxy group, which provides distinct surfactant properties compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
52373-78-1 |
|---|---|
Fórmula molecular |
C21H44ClNO2 |
Peso molecular |
378.0 g/mol |
Nombre IUPAC |
heptadecanoyloxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)24-20-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HZESVVKEUNPRGP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OC[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
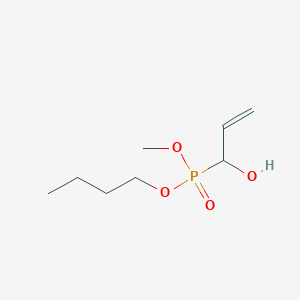
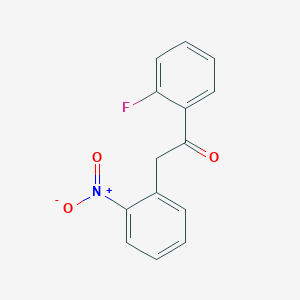
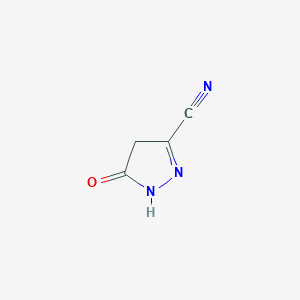

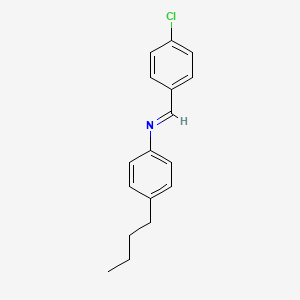
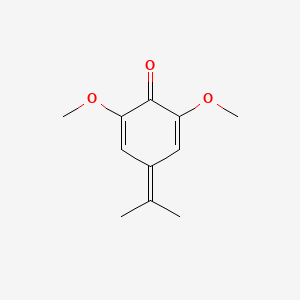
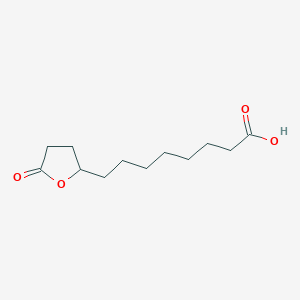
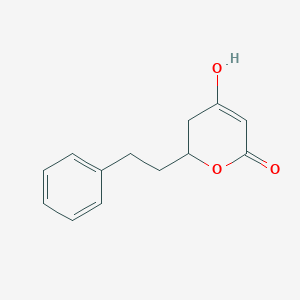
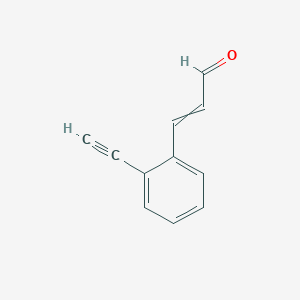
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)
